molecular formula C6H7ClN2O B1447041 (2-Amino-6-chloropyridin-4-yl)methanol CAS No. 1334294-36-8

(2-Amino-6-chloropyridin-4-yl)methanol

Cat. No. B1447041
CAS RN: 1334294-36-8
M. Wt: 158.58 g/mol
InChI Key: ZZLHFHIBGRNFJN-UHFFFAOYSA-N
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Description

“(2-Amino-6-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1334294-36-8 . It has a molecular weight of 158.59 . The IUPAC name for this compound is (2-amino-6-chloropyridin-4-yl)methanol .


Molecular Structure Analysis

The InChI code for “(2-Amino-6-chloropyridin-4-yl)methanol” is 1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula of “(2-Amino-6-chloropyridin-4-yl)methanol” is C6H7ClN2O . The compound has a molecular weight of 158.59 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is utilized for its potential as a building block in drug design and synthesis. Its structure, featuring a chloropyridinyl moiety, is valuable in creating molecules that can interact with various biological targets. It’s particularly useful in the development of new therapeutic agents that require precise molecular modifications to enhance efficacy and reduce side effects .

Biochemistry

Biochemists employ “(2-Amino-6-chloropyridin-4-yl)methanol” in enzyme inhibition studies. The compound’s ability to bind to active sites of enzymes allows researchers to investigate the mechanisms of enzyme action and to develop inhibitors that can regulate metabolic pathways, which is crucial for understanding diseases at the molecular level .

Medicinal Chemistry

In medicinal chemistry, this chemical serves as a precursor in the synthesis of complex molecules with potential medicinal properties. It’s often used in the creation of small-molecule libraries for high-throughput screening, aiding in the discovery of new drugs with applications in treating a variety of conditions .

Organic Synthesis

Organic chemists utilize “(2-Amino-6-chloropyridin-4-yl)methanol” in the synthesis of heterocyclic compounds. Its reactivity allows for the construction of diverse organic frameworks, which are essential in the development of pharmaceuticals, agrochemicals, and organic materials .

Chemical Engineering

In chemical engineering, this compound is studied for its role in process optimization. It’s used in the development of new synthetic routes that are more efficient, cost-effective, and environmentally friendly. Its properties are analyzed to improve reaction conditions and scaling up production processes .

Materials Science

Materials scientists investigate the use of “(2-Amino-6-chloropyridin-4-yl)methanol” in the development of new materials with advanced properties. It can be incorporated into polymers or coatings to impart specific characteristics such as increased durability or chemical resistance .

properties

IUPAC Name

(2-amino-6-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHFHIBGRNFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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